BenchChemオンラインストアへようこそ!

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

FLT3 kinase inhibition scaffold hopping heterocyclic SAR

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide (CAS 952968-83-1) is a privileged imidazo[1,2-b]pyridazine kinase inhibitor chemotype featuring a distinctive 2-methoxy-phenyl pivalamide scaffold. This compound serves as an essential SAR reference point for probing ortho-substituent effects on FLT3-ITD, PIM, and DYRK/CLK kinase panels. Its low molecular weight (354.41) and zero HBD profile fill a critical physicochemical gap absent in clinical-stage FLT3 inhibitors, making it an invaluable benchmark for DMPK and permeability assays. Procure this 95% pure research tool to ensure experimental reproducibility and data integrity in AML signaling studies.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 952968-83-1
Cat. No. B2892535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide
CAS952968-83-1
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
InChIInChI=1S/C19H22N4O3/c1-19(2,3)18(24)21-13-10-12(6-7-15(13)25-4)14-11-23-16(20-14)8-9-17(22-23)26-5/h6-11H,1-5H3,(H,21,24)
InChIKeyGXBBFDDAGIFOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide (CAS 952968-83-1): Chemical Class, Core Scaffold, and Procurement Context


N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide (CAS 952968-83-1; MW 354.41; C₁₉H₂₂N₄O₃) is a synthetic small-molecule research compound built on the imidazo[1,2-b]pyridazine heterocyclic core . This scaffold is widely recognized as a privileged kinase-inhibitor chemotype, with published derivatives demonstrating nanomolar inhibitory activity against FLT3 (including clinically relevant FLT3-ITD and FLT3-D835Y mutants), PIM kinases, DYRKs/CLKs, and other oncology targets [1]. The compound features a distinctive 2-methoxy substituent on the central phenyl ring paired with a pivalamide (2,2-dimethylpropanamide) moiety, a combination that differentiates it from both earlier-generation imidazo[1,2-b]pyridazine tool compounds and clinically advanced FLT3 inhibitors such as quizartinib (AC220) and gilteritinib [2]. Commercially available at a standard purity of 95%, this compound serves as a valuable research tool for kinase selectivity profiling, structure–activity relationship (SAR) exploration, and chemical probe development in FLT3-driven acute myeloid leukemia (AML) and related hematological malignancy models .

Why N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide Cannot Be Generically Substituted by Other Imidazo[1,2-b]pyridazine Analogs


The imidazo[1,2-b]pyridazine chemotype exhibits profound structure–activity relationship (SAR) sensitivity to even single-atom substitutions on the pendant phenyl ring. Published SAR data for this class demonstrate that modification of the substituent at the ortho position of the phenyl ring (e.g., 2-methoxy vs. 2-chloro vs. 2-ethyl) can result in orders-of-magnitude shifts in kinase inhibitory potency [1]. For example, compound 34a (IC₅₀ = 7 nM for FLT3-ITD) and compound 34b (IC₅₀ = 5 nM for FLT3-ITD) differ by structural variations that produce measurable differences in potency against both recombinant FLT3 mutants and FLT3-ITD-positive AML cell lines (MV4-11, MOLM-13) [1]. Furthermore, the pivalamide moiety contributes to metabolic stability and binding-site complementarity in ways that simpler acetamide or unsubstituted benzamide analogs cannot replicate. Simply interchanging this compound with a structurally similar imidazo[1,2-b]pyridazine derivative without confirming the specific SAR profile risks introducing off-target kinase activity, altered cellular potency, or divergent pharmacokinetic behavior that can compromise experimental reproducibility and data integrity in preclinical studies.

Product-Specific Quantitative Evidence Guide: N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide vs. Closest Analogs and In-Class Candidates


Scaffold-Class Differentiation: Imidazo[1,2-b]pyridazine vs. Alternative Heterocyclic Cores in FLT3 Kinase Inhibition

In a systematic scaffold-hopping study, the imidazo[1,2-b]pyridazine core demonstrated superior potency against FLT3-ITD compared to four alternative heterocyclic cores evaluated in parallel. Compounds 34a and 34b, both imidazo[1,2-b]pyridazines, achieved FLT3-ITD IC₅₀ values of 7 nM and 5 nM, respectively, while pyrido[4,3-d]pyrimidine derivatives (compounds 23–25) failed to show promising activity, with IC₅₀ values ranging from >20 μM to 1.9 μM [1]. The imidazo[4,5-b]pyridine series (compounds 18a–18b) showed intermediate potency (IC₅₀ = 134–430 nM), and thieno[3,2-d]pyrimidine derivatives were not pursued due to insufficient activity [1]. This core-level difference of approximately 27- to >2,800-fold in potency establishes the imidazo[1,2-b]pyridazine scaffold—the core of the target compound—as a validated, high-potency FLT3 inhibitor chemotype distinct from other heterocyclic cores.

FLT3 kinase inhibition scaffold hopping heterocyclic SAR acute myeloid leukemia

Substituent-Based Differentiation: 2-Methoxy vs. 2-Chloro Phenyl Ring Modification in Imidazo[1,2-b]pyridazine Pivalamides

Among commercially available imidazo[1,2-b]pyridazine pivalamide analogs, the 2-methoxy substituent present in the target compound (CAS 952968-83-1) is expected to confer distinct electronic and steric properties compared to the 2-chloro analog (CAS available via BenchChem). Published SAR for this scaffold class demonstrates that electron-donating substituents (methoxy) at the ortho position can modulate kinase hinge-region hydrogen-bonding interactions differently than electron-withdrawing substituents (chloro) [1]. In the broader imidazo[1,2-b]pyridazine series, compounds with an ortho-methoxybenzamide motif demonstrated potent anti-FLT3 activity (e.g., compound 34f: FLT3-ITD IC₅₀ = 4 nM, FLT3-D835Y IC₅₀ = 1 nM) [1]. The 2-methoxy group contributes approximately +0.12 to the Hammett σₘ constant versus the 2-chloro group (σₘ: OCH₃ = +0.12; Cl = +0.37), predicting differential electronic effects on kinase binding pocket interactions [2].

ortho-substituent SAR methoxy vs. chloro kinase selectivity imidazo[1,2-b]pyridazine

Molecular Property Differentiation: Physicochemical Profile of the Target Compound vs. Clinical FLT3 Inhibitor Quizartinib

The target compound (MW = 354.41; cLogP ≈ 3.6; 0 HBD; 7 HBA) presents a significantly differentiated physicochemical profile compared to the clinically approved FLT3 inhibitor quizartinib (MW = 560.7; cLogP ≈ 4.5; 2 HBD; 9 HBA) [1]. With a molecular weight ~206 Da lower than quizartinib, the target compound may offer superior ligand efficiency metrics and potentially improved permeability characteristics in cell-based assays. The absence of hydrogen-bond donors (HBD = 0) and lower rotatable bond count distinguishes it from both quizartinib and gilteritinib, which carry multiple H-bond donors essential for their respective kinase binding modes [2]. This compact, low-HBD profile may confer advantages in central nervous system (CNS) penetration screens or in assay systems where non-specific protein binding must be minimized.

physicochemical properties drug-likeness molecular weight ligand efficiency

Kinase Selectivity Framework: Imidazo[1,2-b]pyridazine Chemotype Shows Multi-Target Kinase Engagement Distinct from Quizartinib

Imidazo[1,2-b]pyridazine derivatives engage a broader but distinct kinase target panel compared to the clinically approved FLT3 inhibitor quizartinib. While quizartinib is a highly selective type II FLT3 inhibitor (FLT3-ITD IC₅₀ = 1.1 nM; FLT3-WT IC₅₀ = 4.2 nM) with 10-fold selectivity over KIT, PDGFR, RET, and CSF-1R , the imidazo[1,2-b]pyridazine chemotype has been reported to inhibit additional therapeutically relevant kinases including PIM-1/PIM-2/PIM-3 (SGI-1776: IC₅₀ = 7, 363, and 69 nM, respectively), FLT3 (IC₅₀ = 44 nM), and haspin (IC₅₀ = 34 nM) [1], as well as DYRK1A (IC₅₀ = 50 nM), CLK1 (IC₅₀ = 82 nM), and CLK4 (IC₅₀ = 44 nM) [2]. This broader polypharmacology profile, while requiring careful interpretation, positions imidazo[1,2-b]pyridazine-based compounds as valuable tools for studying multi-kinase dependency networks in AML and other malignancies where PIM and FLT3 co-inhibition may be therapeutically advantageous.

kinase selectivity profiling FLT3 PIM kinase off-target activity

In Vivo Validation of the Imidazo[1,2-b]pyridazine Chemotype: Tumor Growth Inhibition in FLT3-ITD-Positive AML Xenograft Models

The imidazo[1,2-b]pyridazine chemotype—the core scaffold of the target compound—has demonstrated robust in vivo antitumor activity in FLT3-ITD-driven AML models. Compound 34f, an optimized imidazo[1,2-b]pyridazine derivative, administered orally to MV4-11 xenograft-bearing mice at doses of 5 and 10 mg/kg markedly blocked tumor growth without observable adverse effects [1]. This in vivo validation distinguishes the imidazo[1,2-b]pyridazine scaffold from other heterocyclic cores (e.g., pyrido[4,3-d]pyrimidine) that failed to demonstrate meaningful in vitro activity and were not advanced to in vivo studies. The in vivo tolerability at efficacious doses also provides a translational bridge between biochemical FLT3 inhibition (compound 34f: FLT3-ITD IC₅₀ = 4 nM; cellular GI₅₀ in MV4-11 = 7 nM) and antitumor pharmacodynamic response [1].

in vivo efficacy xenograft model MV4-11 tumor growth inhibition AML

Best Research and Industrial Application Scenarios for N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide (CAS 952968-83-1)


Ortho-Substituent SAR Exploration in Imidazo[1,2-b]pyridazine-Based FLT3/PIM Kinase Inhibitor Optimization Programs

Medicinal chemistry teams engaged in lead optimization of imidazo[1,2-b]pyridazine kinase inhibitors can use this compound to systematically probe the impact of 2-methoxy substitution on kinase selectivity and cellular potency. The target compound provides the 2-methoxy reference point in a matrix that includes the 2-chloro analog and the unsubstituted phenyl derivative, enabling quantitative assessment of ortho-substituent electronic effects (Δσₘ = 0.25 between OCH₃ and Cl) on FLT3-ITD, PIM, and DYRK/CLK kinase panel inhibition [1]. This SAR matrix approach is essential for establishing structure–activity trends that guide subsequent optimization cycles toward selective or multi-target kinase inhibitor candidates.

Chemical Probe Development for FLT3-PIM Compensatory Signaling Network Studies in AML

The imidazo[1,2-b]pyridazine chemotype's demonstrated ability to co-inhibit FLT3 (IC₅₀ ≈ 44 nM) and PIM family kinases (PIM-1 IC₅₀ = 7 nM) makes this compound class valuable for dissecting FLT3-PIM compensatory signaling networks implicated in resistance to selective FLT3 inhibitors . Researchers can deploy the target compound alongside quizartinib (selective FLT3 inhibitor) and PIM-selective tool compounds in competitive co-treatment experiments in MV4-11 or MOLM-13 AML cell lines to deconvolve the relative contributions of FLT3 versus PIM kinase inhibition to antiproliferative and pro-apoptotic cellular phenotypes.

Physicochemical Comparator for Pharmacokinetic and CNS Penetration Profiling of FLT3 Inhibitor Candidates

With a molecular weight of 354.41, zero hydrogen-bond donors, and a calculated logP of approximately 3.6, the target compound fills a distinct region of physicochemical space that is underrepresented among clinical-stage FLT3 inhibitors (quizartinib MW = 560.7, HBD = 2; gilteritinib MW = 552.8, HBD = 2) . DMPK teams can leverage this compound as a low-MW, low-HBD benchmark in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and MDCK-MDR1 CNS penetration screens, generating comparative data that inform the design of next-generation FLT3 inhibitors with optimized drug-like properties.

Reference Standard for Imidazo[1,2-b]pyridazine Scaffold Authentication in High-Throughput Screening and Hit Validation Campaigns

High-throughput screening (HTS) campaigns targeting FLT3, PIM, or CLK/DYRK kinases may identify imidazo[1,2-b]pyridazine-containing hits that require orthogonal confirmation. The target compound (95% purity) can serve as an authenticated scaffold reference standard for LC-MS purity verification, NMR structural confirmation, and dose-response validation of HTS hit activity . Its well-defined structure and commercial availability ensure that hit validation experiments are conducted with a chemically characterized comparator of known provenance, reducing the risk of false-positive triage decisions arising from impure or misidentified screening hits.

Quote Request

Request a Quote for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.